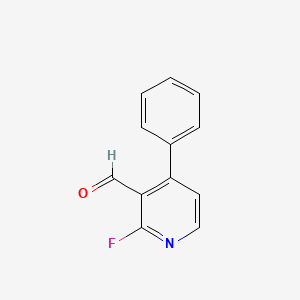
2-Fluoro-4-phenylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-phenylnicotinaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the 4-position is substituted with a phenyl group
Méthodes De Préparation
The synthesis of 2-Fluoro-4-phenylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-phenylnicotinic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Fluoro-4-phenylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2-Fluoro-4-phenylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-phenylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects . The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-phenylnicotinaldehyde can be compared with other fluorinated nicotinaldehyde derivatives, such as:
2-Fluoro-3-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 3-position.
2-Fluoro-5-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 5-position.
2-Fluoro-6-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 6-position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the substituents on the pyridine ring. The unique combination of the fluorine atom and the phenyl group at the 2- and 4-positions, respectively, makes this compound particularly interesting for various applications.
Propriétés
Formule moléculaire |
C12H8FNO |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
2-fluoro-4-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
HFTGBBCCTSAJEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


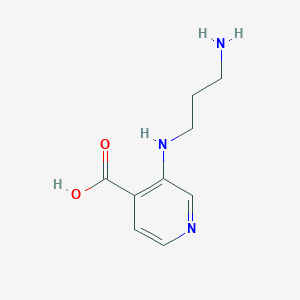
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)



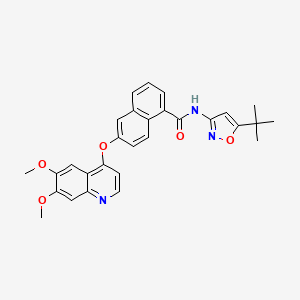

![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)
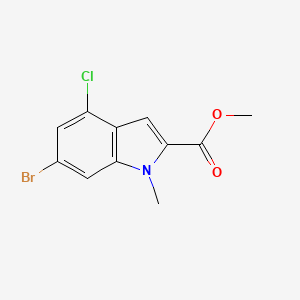

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
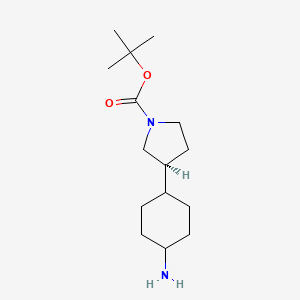
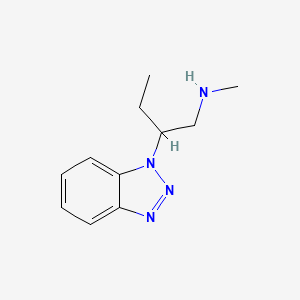
![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
